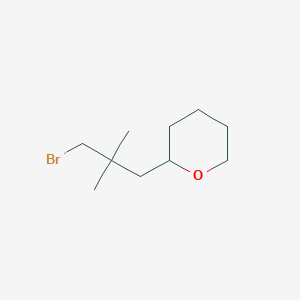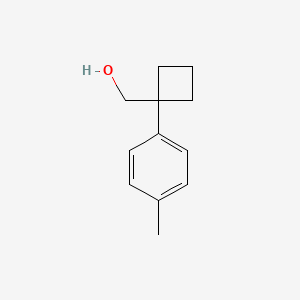
(4-Methyloxan-4-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyloxan-4-yl)methanethiol: is an organic compound with the molecular formula C7H14OS It is characterized by the presence of a thiol group (-SH) attached to a methylene group, which is further connected to a 4-methyloxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyloxan-4-yl)methanethiol typically involves the reaction of 4-methyloxan with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is designed to be efficient and cost-effective, ensuring that the compound is produced in sufficient quantities to meet demand.
Chemical Reactions Analysis
Types of Reactions
(4-Methyloxan-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Methyloxan-4-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methyloxan-4-yl)methanethiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with other molecules, leading to changes in their structure and function. This reactivity is exploited in various applications, such as in the modification of proteins or the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
(4-Methyloxan-4-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(4-Methyloxan-4-yl)methanamine: Contains an amine group instead of a thiol group.
Uniqueness
(4-Methyloxan-4-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. This reactivity makes it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C7H14OS |
|---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
(4-methyloxan-4-yl)methanethiol |
InChI |
InChI=1S/C7H14OS/c1-7(6-9)2-4-8-5-3-7/h9H,2-6H2,1H3 |
InChI Key |
XWVFCTQDHHETLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride](/img/structure/B13592437.png)

![1-[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanaminehydrochloride](/img/structure/B13592456.png)







![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)


